molecular formula C15H22N2O B4440707 N-isopropyl-4-(1-pyrrolidinylmethyl)benzamide

N-isopropyl-4-(1-pyrrolidinylmethyl)benzamide

Cat. No. B4440707
M. Wt: 246.35 g/mol
InChI Key: HZSIIRLURSUGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-4-(1-pyrrolidinylmethyl)benzamide, commonly known as IPPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. IPPB is a selective antagonist of the κ-opioid receptor, which plays a crucial role in pain management and addiction.

Scientific Research Applications

IPPB has numerous scientific research applications, including its use in the study of pain management and addiction. As a selective antagonist of the κ-opioid receptor, IPPB has been shown to block the effects of κ-opioid agonists, which are commonly used in pain management. IPPB has also been used to study the role of the κ-opioid receptor in addiction and withdrawal.

Mechanism of Action

The κ-opioid receptor is a G protein-coupled receptor that plays a crucial role in pain management and addiction. When activated by κ-opioid agonists, the receptor produces a variety of effects, including analgesia, sedation, and dysphoria. IPPB acts as a selective antagonist of the κ-opioid receptor, blocking the effects of κ-opioid agonists and preventing the activation of the receptor.
Biochemical and Physiological Effects:
IPPB has been shown to have a variety of biochemical and physiological effects, including its ability to block the effects of κ-opioid agonists. In addition, IPPB has been shown to have a mild analgesic effect on its own, which may be due to its ability to block the κ-opioid receptor. IPPB has also been shown to have anxiolytic effects, which may be due to its ability to modulate the activity of the GABA receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of IPPB for lab experiments is its high selectivity for the κ-opioid receptor. This allows researchers to study the effects of κ-opioid agonists in a more controlled manner. However, one limitation of IPPB is that it has a relatively short half-life, which may make it difficult to study the long-term effects of κ-opioid agonists.

Future Directions

There are numerous future directions for research involving IPPB, including its potential use in the treatment of addiction and pain management. IPPB may also have applications in the study of the GABA receptor and its role in anxiety disorders. Additionally, researchers may explore the use of IPPB in combination with other drugs to enhance its analgesic or anxiolytic effects.
Conclusion:
In conclusion, IPPB is a unique chemical compound that has gained significant attention in scientific research due to its selective antagonism of the κ-opioid receptor. IPPB has numerous scientific research applications, including its use in the study of pain management and addiction. While IPPB has some limitations, its high selectivity for the κ-opioid receptor makes it a valuable tool for researchers studying the effects of κ-opioid agonists. There are numerous future directions for research involving IPPB, and its potential applications in the treatment of addiction and pain management make it a promising area of study.

properties

IUPAC Name

N-propan-2-yl-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-12(2)16-15(18)14-7-5-13(6-8-14)11-17-9-3-4-10-17/h5-8,12H,3-4,9-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSIIRLURSUGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isopropyl-4-(1-pyrrolidinylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-isopropyl-4-(1-pyrrolidinylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-isopropyl-4-(1-pyrrolidinylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-isopropyl-4-(1-pyrrolidinylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-isopropyl-4-(1-pyrrolidinylmethyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-isopropyl-4-(1-pyrrolidinylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.